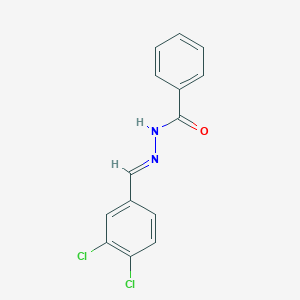

N'-(3,4-dichlorobenzylidene)benzohydrazide

Description

N'-(3,4-Dichlorobenzylidene)benzohydrazide is a Schiff base derived from the condensation of benzohydrazide with 3,4-dichlorobenzaldehyde. Its structure features a benzohydrazide backbone linked to a 3,4-dichlorobenzylidene moiety, which confers unique electronic and steric properties. This compound has garnered attention in medicinal chemistry due to its versatility in forming derivatives with diverse biological activities, including antimicrobial, anticancer, and analgesic effects . Its synthesis typically involves refluxing equimolar quantities of benzohydrazide and 3,4-dichlorobenzaldehyde in ethanol with catalytic acetic acid, yielding solids that are recrystallized for purity .

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-(3,4-dichlorophenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O/c15-12-7-6-10(8-13(12)16)9-17-18-14(19)11-4-2-1-3-5-11/h1-9H,(H,18,19)/b17-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDSKWJJZDYBBF-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39575-08-1 | |

| Record name | NSC148191 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(3,4-DICHLOROBENZYLIDENE)BENZOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(3,4-dichlorobenzylidene)benzohydrazide can be synthesized through the condensation reaction between 3,4-dichlorobenzaldehyde and benzohydrazide . The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazide in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then heated for several hours until the desired product precipitates out. The product is usually purified by recrystallization from a suitable solvent.

Industrial Production Methods

While specific industrial production methods for N’-(3,4-dichlorobenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

1.1. Hydrazide Formation

The precursor for N′-(3,4-dichlorobenzylidene)benzohydrazide is benzohydrazide, typically synthesized via hydrazinolysis of methyl benzoate derivatives. For example:

-

Step 1 : Esterification of benzoic acid with methanol and H₂SO₄ yields methyl benzoate .

-

Step 2 : Reaction of methyl benzoate with hydrazine hydrate in methanol produces benzohydrazide .

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | H₂SO₄, MeOH, reflux | 85–90% |

| 2 | Hydrazine hydrate, MeOH, reflux | 75–80% |

1.2. Condensation with 3,4-Dichlorobenzaldehyde

The final compound is synthesized by refluxing benzohydrazide with 3,4-dichlorobenzaldehyde in a polar solvent (e.g., ethanol or methanol) with catalytic acid (e.g., glacial acetic acid or HCl) .

Reaction Scheme :

Optimized Conditions :

| Solvent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| Ethanol | HCl | Reflux | 2–4 h | 70–78% |

2.1. Crystallographic Data

-

Hydrogen Bonding : The hydrazide N–H group participates in intermolecular hydrogen bonds with carbonyl oxygen, forming chains (e.g., N–H⋯O interactions) .

-

Bond Lengths :

3.1. Click Chemistry Modifications

Benzohydrazides linked to 1,2,3-triazoles (via alkyne-azide cycloaddition) show enhanced bioactivity . For example:

Example Reaction :

Conditions :

| Catalyst | Solvent | Yield |

|---|---|---|

| CuSO₄·5H₂O | H₂O/t-BuOH | 60–75% |

Stability and Decomposition

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-(3,4-dichlorobenzylidene)benzohydrazide typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and benzohydrazide. The reaction can be conducted under reflux conditions in an organic solvent such as ethanol or methanol. Characterization of the synthesized compound is usually performed using techniques such as:

- FT-IR Spectroscopy : To identify functional groups.

- NMR Spectroscopy : For structural elucidation.

- Mass Spectrometry : To confirm molecular weight.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies indicate that this compound exhibits potent activity against:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli.

- Fungi : Such as Aspergillus niger.

In a comparative study, it was found that the compound showed a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics like Gentamicin .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using methods like the DPPH radical scavenging assay. Results indicate that this compound can effectively scavenge free radicals, thereby suggesting its utility in preventing oxidative stress-related diseases .

Anticancer Properties

Recent studies have explored the anticancer potential of benzohydrazide derivatives, including this compound. These compounds have shown cytotoxic effects on various cancer cell lines, indicating their potential as chemotherapeutic agents. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N’-(3,4-dichlorobenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the growth of microorganisms by interfering with their cellular processes. The compound may also interact with enzymes or proteins, leading to the disruption of metabolic pathways essential for the survival of pathogens .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO₂, SO₂CH₃) enhance thermal stability and dipole interactions, as seen in higher melting points (e.g., 306–307°C for benzimidazole derivatives ).

- Bulkier substituents (e.g., tert-butyl) improve lipophilicity but may reduce solubility .

- Conjugation with heterocycles (e.g., pyrrolopyrimidine, benzimidazole) introduces π-π stacking and hydrogen-bonding interactions critical for target binding .

Anticancer Activity

- N'-(3,4-dichlorobenzylidene)-4-(6-chloro-1H-benzimidazol-2-yl)benzohydrazide (5a): Exhibited IC₅₀ = 0.0316 µM against human lung adenocarcinoma, surpassing cisplatin (IC₅₀ = 0.045–0.052 µM) .

- N'-(3,4-dichlorobenzylidene)-4-(5-methyl-1H-pyrazol-3-yl)benzohydrazide (5c) : Demonstrated 19.31% pain inhibition in mice at 100 mg/kg, attributed to synergistic effects of dichlorophenyl and pyrazole groups .

- Comparison with nitro/methoxy derivatives : Dichloro-substituted analogs consistently outperformed nitro (5b) or methoxy derivatives in cytotoxicity, likely due to enhanced electrophilicity and DNA intercalation .

Antimicrobial Activity

- N'-(3,4-dichlorobenzylidene)-3,4,5-trimethoxybenzohydrazide : Showed MIC = 4 µg/mL against Staphylococcus aureus, comparable to ampicillin, via disruption of bacterial membrane integrity .

- N'-(3,4-dichloro-benzylidene)-4-nitrobenzohydrazide : Exhibited broad-spectrum activity against Gram-negative (E. coli) and fungal (Aspergillus niger) strains, with MIC = 8 µg/mL .

Analgesic and Sedative Effects

- N'-(2,4-dichlorobenzylidene)-5-phenylpyrazole-3-carbohydrazide (5c) : Induced 19.31% elongation of tail-flick time in mice, outperforming methyl-substituted analogs (5a: 11.06%) due to enhanced CNS penetration .

Biological Activity

N'-(3,4-dichlorobenzylidene)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 3,4-dichlorobenzaldehyde with benzohydrazide. The reaction can be facilitated using various solvents and conditions, including refluxing in ethanol or other organic solvents. Characterization of the compound is usually performed using spectroscopic techniques such as NMR and IR spectroscopy to confirm the structure.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzohydrazides exhibit notable antimicrobial properties. For instance, a study on various benzylidene benzohydrazide derivatives showed significant activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds ranged from 40 μg/mL to 200 μg/mL, indicating their potential as antimicrobial agents .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory activities. Research indicated that certain derivatives of benzylidene benzohydrazides possess strong inhibitory effects on enzymes such as urease and α-glucosidase. For example, compounds derived from benzylidene-4-tert-butylbenzohydrazide exhibited urease inhibition with IC50 values ranging from 13.33 µM to 251.74 µM . Another study reported that some derivatives showed α-glucosidase inhibition with IC50 values as low as 0.01 µM, outperforming standard controls like acarbose .

Case Studies

- Urease Inhibition : A series of N'-(substituted)benzylidene benzohydrazides were synthesized and evaluated for urease inhibition. The most potent compounds were found to inhibit urease significantly more than standard inhibitors like thiourea.

- Anticancer Activity : In vitro studies have shown that certain hydrazone derivatives exhibit antiproliferative activity against various cancer cell lines (A549, MCF-7, HeLa). For instance, one compound demonstrated an IC50 value of 0.06 µM against EGFR kinase, indicating a strong potential for further development in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of these compounds. Studies have indicated that substitutions on the benzene ring significantly influence the biological activity of hydrazone derivatives. For example, halogen substitutions at specific positions enhance enzyme inhibition and antimicrobial properties .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for N'-(3,4-dichlorobenzylidene)benzohydrazide?

The compound is typically synthesized via condensation of benzohydrazide with 3,4-dichlorobenzaldehyde in ethanol under reflux conditions. Solvent-assisted grinding methodology has also been employed to enhance reaction efficiency, yielding high-purity crystals suitable for X-ray diffraction studies .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- 1H NMR for confirming hydrazone bond formation and aromatic proton environments.

- Single-crystal X-ray diffraction to determine crystal packing and molecular geometry.

- Elemental analysis to validate stoichiometry.

- UV-Vis spectroscopy for studying electronic transitions .

Q. How is the antimicrobial activity of benzohydrazide derivatives evaluated experimentally?

Minimal inhibitory concentration (MIC) assays are commonly used. For example, derivatives are tested against Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria using serial dilutions in broth medium, with activity quantified as MIC values (e.g., 1.95 µg/mL for potent analogs) .

Q. What basic crystallographic software tools are used for structure refinement?

SHELXL is widely employed for small-molecule refinement due to its robustness in handling high-resolution data. Initial structure solutions may use SHELXS or SHELXD .

Advanced Research Questions

Q. How can green chemistry principles optimize the synthesis of benzohydrazide derivatives?

Substituting traditional solvents with recyclable alternatives like PEG 400 reduces environmental impact. Mild reaction conditions (e.g., room temperature, short durations) further align with green chemistry goals while maintaining high yields (>70%) .

Q. What insights does Hirshfeld surface analysis provide in crystallographic studies?

This method maps weak intermolecular interactions (e.g., H-bonding, C–H···π, van der Waals) via fingerprint plots. For this compound, it revealed dominant H···H (44.7%) and Cl···H (12.3%) contacts, critical for stabilizing the crystal lattice .

Q. How can structural contradictions in biological activity data be resolved?

- Perform structure-activity relationship (SAR) studies to correlate substituent effects (e.g., electron-withdrawing Cl groups) with activity.

- Validate hypotheses using in silico docking (e.g., targeting bacterial efflux pumps or VEGFR-2 kinases) .

Q. What computational methods predict the reactivity and stability of this compound?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to assess electronic stability.

- Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic regions, guiding derivative design .

Q. How do solvatochromic studies inform solvent effects on UV absorption?

Measuring λmax shifts in solvents of varying polarity (e.g., ethanol vs. DMSO) reveals bathochromic or hypsochromic effects. For example, dichlorobenzylidene derivatives exhibit redshifted absorption in polar solvents due to enhanced π→π* transitions .

Q. What advanced tools facilitate crystallographic visualization and refinement?

- WinGX integrates SHELX programs with visualization modules for streamlined refinement.

- ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement parameters .

Methodological Workflow Tables

Q. Table 1: Key Steps in Antimicrobial Evaluation

Q. Table 2: Crystallographic Software Comparison

| Software | Application | Advantage |

|---|---|---|

| SHELXL | Refinement | Handles twinned data, high reliability |

| WinGX | Visualization | GUI integration with SHELX suite |

| ORTEP-3 | Thermal motion plotting | Customizable ellipsoid displays |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.